molecular formula C25H28ClN3O4S B6526085 N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-methoxynaphthalene-2-carboxamide hydrochloride CAS No. 1135226-22-0

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-methoxynaphthalene-2-carboxamide hydrochloride

Cat. No.: B6526085
CAS No.: 1135226-22-0
M. Wt: 502.0 g/mol
InChI Key: JLWBOIBVEJWNGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-methoxynaphthalene-2-carboxamide hydrochloride is a synthetic small-molecule compound characterized by a benzothiazole core substituted with 4,7-dimethoxy groups, linked to a 3-methoxynaphthalene-2-carboxamide moiety via a dimethylaminoethyl side chain. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological studies. Benzothiazole derivatives are widely investigated for their bioactivity, including kinase inhibition and antimicrobial properties, though the specific therapeutic applications of this compound remain under exploration .

Properties

IUPAC Name

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-methoxynaphthalene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O4S.ClH/c1-27(2)12-13-28(25-26-22-19(30-3)10-11-20(31-4)23(22)33-25)24(29)18-14-16-8-6-7-9-17(16)15-21(18)32-5;/h6-11,14-15H,12-13H2,1-5H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLWBOIBVEJWNGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(C=CC(=C2S1)OC)OC)C(=O)C3=CC4=CC=CC=C4C=C3OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: N-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)-3-methoxy-1-methyl-N-[3-(4-morpholinyl)propyl]-1H-pyrazole-4-carboxamide Hydrochloride

This analog () shares the 4,7-dimethoxybenzothiazole core but diverges in the carboxamide-linked substituents. Key differences include:

  • Core Heterocycle : The target compound features a naphthalene ring, while the analog substitutes this with a 1-methylpyrazole ring.
  • Side Chain: The target uses a dimethylaminoethyl group, whereas the analog employs a 3-morpholinylpropyl side chain.
  • Substituent Positioning: Both compounds retain methoxy groups on the benzothiazole (4,7-position) and carboxamide (3-position) but differ in additional substituents (methyl on pyrazole vs. none on naphthalene).
Table 1: Structural and Functional Comparison
Feature Target Compound Analog ()
Core Structure 3-Methoxynaphthalene-2-carboxamide 3-Methoxy-1-methyl-1H-pyrazole-4-carboxamide
Benzothiazole Subst. 4,7-Dimethoxy 4,7-Dimethoxy
Side Chain N-[2-(Dimethylamino)ethyl] N-[3-(4-Morpholinyl)propyl]
Molecular Weight Higher (due to naphthalene) Lower (pyrazole core)
Solubility Moderate (hydrochloride salt enhances aqueous solubility) Likely higher (morpholine’s polarity contributes to solubility)
Bioactivity Hypothesized kinase inhibition due to planar naphthalene Potential antimicrobial activity (common in pyrazole derivatives)

Key Research Findings

Pharmacokinetic Properties
  • The naphthalene group in the target compound may enhance lipophilicity, improving membrane permeability compared to the pyrazole-based analog. However, this could also reduce aqueous solubility unless counterbalanced by the dimethylaminoethyl side chain .
Therapeutic Potential
  • Target Compound : The naphthalene moiety suggests possible intercalation into DNA or interaction with hydrophobic enzyme pockets (e.g., tyrosine kinases).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.